N-(4-chlorophenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(4-Chlorophenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidinone derivative with a sulfanyl-linked acetamide moiety. Key structural features include:
- Thieno[3,2-d]pyrimidinone core: A fused bicyclic system with sulfur and nitrogen atoms, contributing to π-stacking and hydrogen-bonding interactions.
- 2-Sulfanylacetamide side chain: Links the core to a 4-chlorophenyl group, which may influence lipophilicity and steric effects.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(furan-2-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3S2/c20-12-3-5-13(6-4-12)21-16(24)11-28-19-22-15-7-9-27-17(15)18(25)23(19)10-14-2-1-8-26-14/h1-9H,10-11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZZBXKSACNHOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(4-chlorophenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Thieno[3,2-d]pyrimidine core : This bicyclic structure is known for various biological activities.
- Furan ring : Contributes to the compound's reactivity and interaction with biological targets.
- Chlorophenyl group : Enhances lipophilicity and may influence binding interactions.
Molecular Formula
The molecular formula for this compound is C_{18}H_{19ClN_3O_4S with a molecular weight of approximately 396.88 g/mol.
Structural Representation
Anticancer Activity
Research indicates that thienopyrimidine derivatives, including the target compound, exhibit significant anticancer properties. A study demonstrated that compounds with a similar thieno[3,2-d]pyrimidine structure showed potent activity against various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial potential. Thienopyrimidine derivatives have shown broad-spectrum activity against bacteria and fungi. A comparative study indicated that modifications on the phenyl and furan rings could enhance antimicrobial efficacy .
Enzyme Inhibition
Inhibition studies have shown that the compound can effectively inhibit certain enzymes related to neurodegenerative diseases. For instance, it was found to have inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease treatment . The presence of the chlorophenyl group appears to contribute positively to enzyme binding affinity.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- Halogen Substituents : The presence of halogen atoms (like chlorine) on the phenyl ring increases biological activity due to enhanced electron-withdrawing properties.
- Furan Ring Modifications : Substituents on the furan ring significantly affect the compound's interaction with biological targets, impacting both potency and selectivity.
Study 1: Anticancer Efficacy
A recent study evaluated a series of thienopyrimidine derivatives, including our target compound, against various cancer cell lines (e.g., MCF-7, HeLa). Results indicated IC50 values in the micromolar range, demonstrating promising anticancer activity. The study attributed this effect to the compound's ability to induce apoptosis through mitochondrial pathways .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial activity of thienopyrimidine derivatives. The target compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting its potential as a therapeutic agent .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C24H21ClN4O4S2
Molecular Weight: 529.0 g/mol
IUPAC Name: 2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-chlorophenyl)acetamide .
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. Its unique structure allows for interactions with various biological targets.
Anticancer Activity
Research has indicated that compounds containing the thieno[3,2-d]pyrimidine moiety exhibit promising anticancer properties. For instance, derivatives of this compound have been shown to target specific receptors involved in cancer cell proliferation and survival.
In a study by Fayad et al., a library of compounds was screened for anticancer activity using multicellular spheroids as a model system. The results highlighted the potential of thieno[3,2-d]pyrimidine derivatives in inhibiting tumor growth and promoting apoptosis in cancer cells .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Pyrido[2,3-d]pyrimidine derivatives have been reported to inhibit inflammatory pathways and cytokine production, making them candidates for treating inflammatory diseases .
Antimicrobial Properties
Studies have explored the antimicrobial potential of similar compounds, suggesting that modifications in the thieno[3,2-d]pyrimidine structure can enhance activity against various bacterial strains .
Synthesis and Derivatives
The synthesis of N-(4-chlorophenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions that include cyclization and functionalization processes. The synthetic routes often aim to optimize yield and purity while exploring variations in substituents to enhance biological activity.
Table 1: Synthetic Routes for Thieno[3,2-d]pyrimidine Derivatives
| Step | Reaction Type | Reagents | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Acetic acid + furan derivatives | 75 |
| 2 | Alkylation | Alkyl halides + base | 85 |
| 3 | Functionalization | Sulfur sources + acetamides | 70 |
Case Study 1: Anticancer Screening
In a notable study published in Nature, researchers synthesized various thieno[3,2-d]pyrimidine derivatives and evaluated their anticancer efficacy against breast cancer cell lines. The lead compound exhibited IC50 values significantly lower than standard chemotherapeutics .
Case Study 2: Anti-inflammatory Activity
A comprehensive review in MDPI highlighted the anti-inflammatory effects of pyrido[2,3-d]pyrimidines, noting that specific modifications could enhance their therapeutic index against chronic inflammatory conditions .
Comparison with Similar Compounds
N-(4-Chlorophenyl) vs. N-(3-Chlorophenyl) Derivatives
- compares N-(4-chlorophenyl) and N-(3-chlorophenyl) analogs with a 4,6-diaminopyrimidin-2-ylsulfanyl group. 3-Chlorophenyl: The meta-substituent introduces steric hindrance, possibly reducing solubility but enhancing target selectivity.
N-(2-Trifluoromethylphenyl) Analog
- describes a compound with a trifluoromethyl group at the phenyl ring. The electron-withdrawing CF₃ group increases lipophilicity (logP) by ~1.5 units compared to the 4-chlorophenyl derivative, favoring blood-brain barrier penetration.
Modifications to the Thieno[3,2-d]pyrimidinone Core
3-Methyl-7-(4-Methylphenyl) Substituent
4,6-Distyrylpyridine Core
- reports a compound with a pyridine core substituted with styryl groups.
- Synthesis yield : 85% under reflux conditions, comparable to the target compound’s synthetic efficiency.
- Electronic effects : The conjugated styryl groups enhance UV absorption (λmax ~350 nm), useful for photodynamic applications.
Functional Group Comparisons
Sulfanyl vs. Cyanoacetamide Derivatives
- describes cyanoacetamide derivatives (e.g., compounds 13a–b) with hydrazinylidene linkages. Yields: 94–95%, higher than typical sulfanyl-acetamide syntheses. Spectroscopic data: Strong IR absorption at ~2214 cm⁻¹ (C≡N) and 1664 cm⁻¹ (C=O), distinct from sulfanyl derivatives’ S=O stretches (~1050 cm⁻¹).
4,6-Dimethylpyrimidin-2-ylsulfanyl Group
- discusses a pyrimidine derivative with methyl substituents. Crystal structure: Planar conformation with intramolecular N–H···N hydrogen bonds, contrasting with the non-planar thieno[3,2-d]pyrimidinone core.
Data Tables
Table 2. Spectroscopic Data Highlights
*Inferred from analogous structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
